N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
Description
N-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a 3-fluorophenyl group and linked via an ethyl chain to a naphthalene-2-sulfonamide moiety. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathogens. The fluorine atom enhances lipophilicity and metabolic stability, while the sulfonamide group may contribute to hydrogen bonding and solubility properties .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S2/c22-18-7-3-6-17(12-18)21-24-19(14-27-21)10-11-23-28(25,26)20-9-8-15-4-1-2-5-16(15)13-20/h1-9,12-14,23H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOFMVLTWDDHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CSC(=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with Naphthalene-2-sulfonamide: The final step involves coupling the thiazole derivative with naphthalene-2-sulfonamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide. Research indicates that compounds with thiazole rings exhibit significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the activation of caspases .
- Case Studies : In one study, thiazole derivatives were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, showing promising IC50 values that indicate effective growth inhibition . Another investigation revealed that certain thiazole-based compounds demonstrated selectivity against glioblastoma cells, suggesting their potential as targeted therapies .
Antimicrobial Properties
Naphthalene and thiazole derivatives have been explored for their antimicrobial activities:
- Activity Spectrum : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can be less effective than established antibiotics but still holds promise as a lead compound for further development .
- Minimum Inhibitory Concentration (MIC) : Various thiazole derivatives have been reported with MIC values ranging from 100 to 400 µg/ml against different microbial strains, indicating moderate efficacy compared to standard antibiotics .
Anticonvulsant Effects
The anticonvulsant properties of thiazole-containing compounds are also noteworthy:
- Research Findings : A study demonstrated that thiazole derivatives could significantly reduce seizure activity in animal models at lower doses compared to traditional anticonvulsants like ethosuximide . This suggests a potential for developing new treatments for epilepsy.
- Mechanistic Insights : The presence of a thiazole ring is believed to enhance the binding affinity to specific receptors involved in seizure modulation, thus providing a therapeutic advantage .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Thiazole Derivatives : The target compound shares a thiazole core with compounds like 10a and sulfathiazole. However, 10a incorporates a piperazine-ester group, which likely enhances solubility and binding to microbial targets compared to the ethyl-naphthalene linker in the target compound .
- Sulfonamide Variations : Sulfathiazole (a classic sulfa drug) lacks the fluorophenyl and naphthalene groups, resulting in lower molecular weight and distinct pharmacokinetics . The naphthalene moiety in the target compound may improve membrane permeability but reduce aqueous solubility.
Key Observations :
- However, NFOT’s spirocyclic piperazine group likely confers higher selectivity .
- Antimicrobial Activity : While sulfathiazole and compound 10a exhibit direct antimicrobial effects, the target compound’s bulky naphthalene group may limit uptake in bacterial cells, necessitating structural optimization for such applications .
Physicochemical and Pharmacokinetic Properties
- Solubility : The sulfonamide group improves aqueous solubility relative to purely aromatic analogues like 1-fluoronaphthalene (), though steric hindrance from the naphthalene ring may limit dissolution .
Biological Activity
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a sulfonamide compound characterized by its unique structural features, including a naphthalene core and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Synthesis
The compound's synthesis typically involves the reaction of naphthalene sulfonyl chloride with an appropriate amine derivative containing the thiazole moiety. The general reaction can be represented as follows:
This reaction usually occurs under mild conditions, often utilizing a base such as triethylamine to facilitate nucleophilic attack.
Antimicrobial Activity
Studies have shown that compounds containing thiazole rings exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, similar thiazole derivatives have demonstrated notable efficacy in inhibiting bacterial growth, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. The presence of the thiazole ring enhances its interaction with specific enzymes and receptors involved in cancer progression, potentially leading to apoptosis in cancer cells. In vitro studies have reported IC50 values comparable to established anticancer drugs, suggesting its viability as a lead compound for further development .
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and fluorophenyl group can bind to active sites, inhibiting or modulating the activity of specific proteins involved in disease pathways. This dual-targeting capability enhances its therapeutic potential against both bacterial infections and cancer .
Case Studies and Research Findings
- Cytotoxicity Studies :
- Antibacterial Efficacy :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide, and how can yield and purity be maximized?
- Methodology : The synthesis typically involves sequential thiazole ring formation via Hantzsch thiazole synthesis, followed by sulfonamide coupling. Key steps include:
- Step 1 : Condensation of 3-fluorophenyl-substituted thiourea with α-bromoketones to form the thiazole core .
- Step 2 : Sulfonylation of the ethylamine linker with naphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine/DCM) .
- Optimization : Catalysts like DMAP improve sulfonamide coupling efficiency. Reaction temperatures should be maintained at 0–5°C during sulfonylation to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. Which analytical techniques are critical for structural validation of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent integration and connectivity (e.g., thiazole C-H at δ 7.2–7.5 ppm, sulfonamide S=O at δ 3.1–3.3 ppm) .
- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks, critical for understanding solid-state stability .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₁₆FN₂O₂S₂) with <2 ppm error .
Q. How can preliminary biological activity screening be designed for this compound?
- Assay Design :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Dose-response curves at 0.1–100 μM over 48 hours .
- Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial tests, doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize biological activity?
- Approach :
- Variation of Substituents : Synthesize analogs with substituents at the 3-fluorophenyl (e.g., Cl, OMe) or naphthalene sulfonamide positions. Compare IC₅₀ values to identify pharmacophores .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding to targets like E. coli DNA gyrase or human topoisomerase II. Validate with MD simulations (GROMACS) .
- Data Interpretation : Use statistical tools (e.g., PCA) to correlate electronic (Hammett σ) and steric parameters with activity .
Q. What strategies are effective in elucidating the mechanism of action for this compound?
- Methods :
- Enzyme Inhibition Assays : Direct measurement of target inhibition (e.g., dihydrofolate reductase for antimicrobial activity) via UV-Vis kinetics .
- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., DAPI for DNA damage) to track intracellular localization .
- Proteomics : SILAC-based LC-MS/MS to identify differentially expressed proteins in treated vs. untreated cells .
Q. How should contradictory results in biological assays (e.g., varying IC₅₀ across studies) be addressed?
- Troubleshooting :
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.
- Compound Stability : Assess degradation via HPLC under assay conditions (e.g., pH 7.4, 37°C).
- Cross-Study Comparisons : Meta-analysis of analogs (e.g., 4-chlorophenyl vs. 3-fluorophenyl derivatives) to contextualize discrepancies .
Q. What role does computational chemistry play in understanding this compound’s interactions?
- Applications :
- Docking Studies : Identify binding pockets (e.g., hydrophobic cleft in S. aureus FabI enzyme) .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and toxicity early in development .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Protocol :
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) to determine melting points and decomposition .
- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
